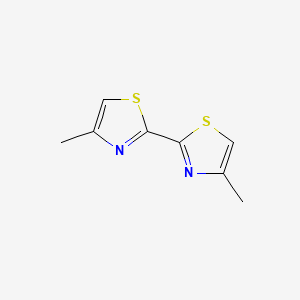
4,4Dimethyl-2,2bithiazolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2,2-bithiazolyl is a heterocyclic compound that features two thiazole rings connected by a single bond, with methyl groups attached to the fourth carbon of each thiazole ring. Thiazole rings are known for their presence in various biologically active molecules and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,2-bithiazolyl typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4,4-Dimethyl-2,2-bithiazolyl are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2,2-bithiazolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4-Dimethyl-2,2-bithiazolyl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles and nucleophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
4,4-Dimethyl-2,2-bithiazolyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,2-bithiazolyl involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and other interactions with target proteins, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: Similar in structure but contains pyridine rings instead of thiazole rings.
5,5-Dimethyl-2,2-dipyridyl: Another similar compound with methyl groups on the fifth carbon of the pyridine rings.
6,6-Dimethyl-2,2-dipyridyl: Features methyl groups on the sixth carbon of the pyridine rings.
Uniqueness
4,4-Dimethyl-2,2-bithiazolyl is unique due to the presence of thiazole rings, which impart different chemical and biological properties compared to pyridine-based compounds.
Properties
Molecular Formula |
C8H8N2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h3-4H,1-2H3 |
InChI Key |
VYPDSJLDNVORTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC(=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
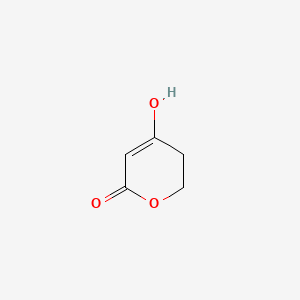
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)
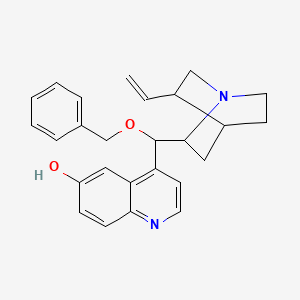
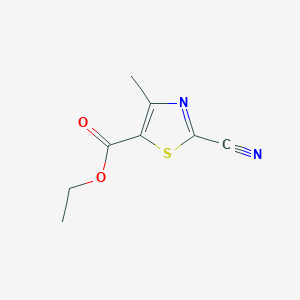
![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
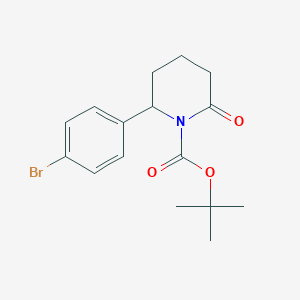
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
